molecular formula C16H11N3S2 B4606827 (Z)-3-anilino-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile

(Z)-3-anilino-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B4606827
M. Wt: 309.4 g/mol
InChI Key: ZRQNXKJIOPSGMC-BENRWUELSA-N
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Description

(Z)-3-anilino-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile: is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole and thiophene rings, along with the nitrile group, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-anilino-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of an aniline derivative with a thiazole-thiophene precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced nitriles.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine: The compound’s structure suggests potential applications in drug discovery and development. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and electronic materials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (Z)-3-anilino-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The presence of the nitrile group and aromatic rings contributes to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (Z)-3-anilino-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile: can be compared with other compounds containing thiazole, thiophene, and nitrile groups.

    Examples: Thiazole-based drugs, thiophene-containing materials, nitrile-functionalized organic molecules.

Uniqueness:

  • The combination of thiazole, thiophene, and nitrile groups in a single molecule is relatively rare, providing unique chemical properties and potential applications.
  • The (Z)-configuration adds to its distinctiveness, influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

(Z)-3-anilino-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3S2/c17-9-12(10-18-13-5-2-1-3-6-13)16-19-14(11-21-16)15-7-4-8-20-15/h1-8,10-11,18H/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQNXKJIOPSGMC-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-anilino-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Reactant of Route 2
(Z)-3-anilino-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Reactant of Route 3
(Z)-3-anilino-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Reactant of Route 4
(Z)-3-anilino-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Reactant of Route 5
(Z)-3-anilino-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile

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